molecular formula C13H14FN5O3 B11063028 3-Amino-7-fluoro-6-(pyrrolidin-1-yl)quinoxaline-2-carboxamide 1,4-dioxide

3-Amino-7-fluoro-6-(pyrrolidin-1-yl)quinoxaline-2-carboxamide 1,4-dioxide

Cat. No.: B11063028
M. Wt: 307.28 g/mol
InChI Key: PEKVVUMFOWLLND-UHFFFAOYSA-N
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Description

2-AMINO-3-(AMINOCARBONYL)-6-FLUORO-7-(1-PYRROLIDINYL)-1,4-QUINOXALINEDIIUMDIOLATE is a complex organic compound with a unique structure that includes a quinoxaline core, fluorine, and pyrrolidine moieties

Preparation Methods

The synthesis of 2-AMINO-3-(AMINOCARBONYL)-6-FLUORO-7-(1-PYRROLIDINYL)-1,4-QUINOXALINEDIIUMDIOLATE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Pyrrolidine Substitution:

    Final Assembly:

Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2-AMINO-3-(AMINOCARBONYL)-6-FLUORO-7-(1-PYRROLIDINYL)-1,4-QUINOXALINEDIIUMDIOLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced quinoxaline derivatives.

    Hydrolysis: The aminocarbonyl group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

2-AMINO-3-(AMINOCARBONYL)-6-FLUORO-7-(1-PYRROLIDINYL)-1,4-QUINOXALINEDIIUMDIOLATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The compound’s properties may be exploited in the development of novel materials, such as organic semiconductors or fluorescent dyes.

    Chemical Biology: It can serve as a probe to study cellular processes and pathways, given its potential to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-AMINO-3-(AMINOCARBONYL)-6-FLUORO-7-(1-PYRROLIDINYL)-1,4-QUINOXALINEDIIUMDIOLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-AMINO-3-(AMINOCARBONYL)-6-FLUORO-7-(1-PYRROLIDINYL)-1,4-QUINOXALINEDIIUMDIOLATE include other quinoxaline derivatives, such as:

  • 2-AMINO-3-(AMINOCARBONYL)-6-FLUOROQUINOXALINE
  • 7-(1-PYRROLIDINYL)-1,4-QUINOXALINEDIIUMDIOLATE
  • 6-FLUORO-7-(1-PYRROLIDINYL)-1,4-QUINOXALINEDIIUMDIOLATE

These compounds share structural similarities but differ in the presence or absence of specific functional groups. The uniqueness of 2-AMINO-3-(AMINOCARBONYL)-6-FLUORO-7-(1-PYRROLIDINYL)-1,4-QUINOXALINEDIIUMDIOLATE lies in its combination of fluorine, pyrrolidine, and aminocarbonyl groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14FN5O3

Molecular Weight

307.28 g/mol

IUPAC Name

3-amino-7-fluoro-1,4-dioxido-6-pyrrolidin-1-ylquinoxaline-1,4-diium-2-carboxamide

InChI

InChI=1S/C13H14FN5O3/c14-7-5-9-10(6-8(7)17-3-1-2-4-17)19(22)12(15)11(13(16)20)18(9)21/h5-6H,1-4,15H2,(H2,16,20)

InChI Key

PEKVVUMFOWLLND-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C3C(=C2)[N+](=C(C(=[N+]3[O-])C(=O)N)N)[O-])F

Origin of Product

United States

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